1-Ethyl-2-isopropyl-1,4-diazepane
CAS No.:
Cat. No.: VC18623440
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22N2 |
|---|---|
| Molecular Weight | 170.30 g/mol |
| IUPAC Name | 1-ethyl-2-propan-2-yl-1,4-diazepane |
| Standard InChI | InChI=1S/C10H22N2/c1-4-12-7-5-6-11-8-10(12)9(2)3/h9-11H,4-8H2,1-3H3 |
| Standard InChI Key | PXRLGJYMPDOVAR-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCNCC1C(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecular framework of 1-ethyl-2-isopropyl-1,4-diazepane consists of a diazepane ring (C₅H₁₀N₂) substituted with an ethyl group at position 1 and an isopropyl group at position 2. The saturated ring adopts a chair-like conformation, with the nitrogen atoms positioned to facilitate hydrogen bonding and coordination interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₂₂N₂ |
| Molecular weight | 170.30 g/mol |
| IUPAC name | 1-ethyl-2-propan-2-yl-1,4-diazepane |
| Canonical SMILES | CCN1CCCNCC1C(C)C |
| InChIKey | PXRLGJYMPDOVAR-UHFFFAOYSA-N |
The dihydrochloride salt (C₁₀H₂₄Cl₂N₂; MW 243.22 g/mol) enhances aqueous solubility, making it preferable for biological assays .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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Ethyl group: δ 1.20–1.40 ppm (CH₃), δ 2.50–2.70 ppm (CH₂ adjacent to N1) .
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Isopropyl group: δ 1.10–1.30 ppm (CH₃), δ 2.30–2.50 ppm (CH adjacent to N2) .
Infrared (IR) spectra show N-H stretching at 3235 cm⁻¹ and C=O absence, confirming the absence of carbonyl groups in the base structure .
Synthesis and Derivitization
Ring Formation Strategies
While explicit protocols for 1-ethyl-2-isopropyl-1,4-diazepane are scarce, analogous diazepanes are synthesized via:
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Cyclocondensation: 1,4-diamines react with diketones or dihalides under reflux conditions .
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Reductive Amination: Ethylenediamine derivatives undergo alkylation with isopropyl halides, followed by catalytic hydrogenation.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amine alkylation | Isopropyl bromide, K₂CO₃, DMF | 65–75 |
| Ring closure | SnCl₂·2H₂O, HCl, ethanol | 50–60 |
| Salt formation | HCl gas in diethyl ether | 85–90 |
Microwave-assisted synthesis reduces reaction times from hours to minutes, improving regioselectivity at N4 .
Dihydrochloride Preparation
Treatment of the free base with anhydrous HCl in ethanol yields the dihydrochloride salt, which is crystallized from acetone/water mixtures . The salt exhibits enhanced stability and solubility (≥50 mg/mL in water) .
Physicochemical Properties
Solubility and Partitioning
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Free base: Lipophilic (LogP 3.20), soluble in chloroform, DCM, and THF .
-
Dihydrochloride: Hydrophilic (LogP 1.45), soluble in water, methanol, and DMSO .
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 215°C for the free base and 190°C for the salt, indicating moderate thermal stability .
| Exposure Route | First Aid Measures |
|---|---|
| Inhalation | Move to fresh air; administer oxygen if needed |
| Skin contact | Wash with soap/water; apply emollient |
| Eye contact | Irrigate with saline ≥15 minutes |
| Ingestion | Rinse mouth; do NOT induce vomiting |
Applications in Scientific Research
Medicinal Chemistry
1-Ethyl-2-isopropyl-1,4-diazepane serves as a precursor for SARS-CoV-2 main protease (Mpro) inhibitors. Structural analogs demonstrate IC₅₀ values as low as 16 nM by occupying the S1′ pocket through water-mediated hydrogen bonds .
Coordination Chemistry
The bifunctional nitrogen sites chelate transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with applications in catalysis and materials science .
Comparative Analysis with Piperazine Analogs
Diazepane derivatives exhibit:
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10-fold higher enzymatic inhibition than piperazines due to conformational rigidity .
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Reduced P-glycoprotein-mediated efflux (efflux ratio 2.1 vs. 5.8 for GC-67) .
Future Directions
Ongoing research focuses on:
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